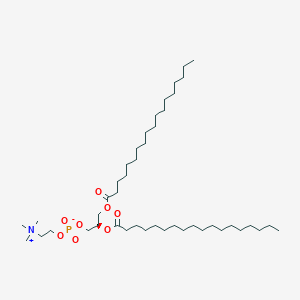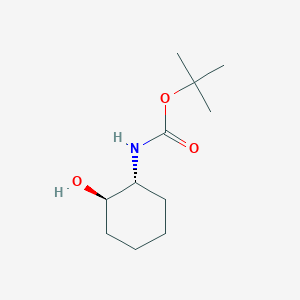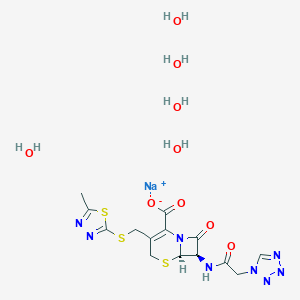
3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride, also known as DMCTC, is a chemical compound that is widely used in scientific research applications. It is a carbonyl chloride derivative of 1,2,4-triazole and is used as a reagent in organic synthesis. DMCTC has gained significant attention due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is not well understood. However, it is believed that 3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride reacts with various functional groups in the target molecule, leading to the formation of new chemical bonds. This reaction can result in the formation of various heterocyclic compounds, which have potential applications in various fields.
Biochemical and Physiological Effects:
3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is believed that 3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can react with various biomolecules, leading to the formation of new chemical compounds. This reaction can result in the alteration of various physiological processes, leading to potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has several advantages for lab experiments. It is a highly reactive reagent that can be used for various applications. It is also relatively easy to synthesize and can be obtained in high yields. However, 3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has some limitations, including its high reactivity, which can lead to the formation of unwanted byproducts. It is also highly toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of 3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. 3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can also be used in the preparation of various heterocyclic compounds, which have potential applications in materials science and electronics. Further research is needed to fully understand the potential applications of 3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride and to develop new methods for its synthesis and use.
Synthesemethoden
3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can be synthesized through the reaction of 3-(dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole with thionyl chloride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that is highly reactive and can be used for various applications.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is widely used in scientific research applications due to its unique chemical properties. It is used as a reagent in organic synthesis, particularly in the synthesis of various heterocyclic compounds. 3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is also used in the preparation of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
118846-72-3 |
|---|---|
Produktname |
3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride |
Molekularformel |
C6H9ClN4O2 |
Molekulargewicht |
204.61 g/mol |
IUPAC-Name |
3-(dimethylamino)-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl chloride |
InChI |
InChI=1S/C6H9ClN4O2/c1-9(2)5-8-11(4(7)12)6(13)10(5)3/h1-3H3 |
InChI-Schlüssel |
XCJGHAXOMLBORF-UHFFFAOYSA-N |
SMILES |
CN1C(=NN(C1=O)C(=O)Cl)N(C)C |
Kanonische SMILES |
CN1C(=NN(C1=O)C(=O)Cl)N(C)C |
Synonyme |
1H-1,2,4-Triazole-1-carbonyl chloride, 3-(dimethylamino)-4,5-dihydro-4-methyl-5-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(Dimethylamino)(dimethyl)silyl]butanenitrile](/img/structure/B53559.png)








![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)

